3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a benzodioxole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.
Attachment of the Benzodioxole Carboxylate Moiety: This can be accomplished through esterification reactions, where the chromenone derivative is reacted with benzodioxole-5-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced chromenone derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1-yl: Contains a similar aromatic substitution pattern but has a different heterocyclic core.
Uniqueness
- The combination of the chromenone core with the benzodioxole carboxylate moiety and the 3,4-dimethoxyphenyl group makes this compound unique in its structural and functional properties, offering distinct reactivity and potential applications compared to its analogs.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-28-19-7-3-14(9-22(19)29-2)18-12-30-21-11-16(5-6-17(21)24(18)26)33-25(27)15-4-8-20-23(10-15)32-13-31-20/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILJBWCNFRNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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